Class-Level Carbonic Anhydrase Inhibition Potential vs. Reference Benzothiazole-6-Sulfonamides
While direct inhibitory data for CAS 1251685-39-8 are not available in permitted primary sources, the benzothiazole-6-sulfonamide chemotype to which it belongs includes highly potent CA inhibitors. In the benchmark study by Ibrahim et al. [1], a panel of 2-aminobenzothiazole-6-sulfonamides displayed K_I values against human CA IX and CA XII in the nanomolar range (e.g., compound 5e: hCA IX K_I = 8.4 nM, hCA XII K_I = 6.2 nM) while maintaining sub‑100 nM affinity for hCA II. The 2‑methyl substitution and the extended pyridazinyl‑aminoethyl sulfonamide tail present in the target compound are expected to further modulate the interactions with the CA active‑site hydrophobic pocket and the zinc‑coordinating sulfonamide group, potentially yielding distinct isoform‑selectivity profiles compared to the published analogs. However, this remains a class‑level inference until empirical comparative data are generated.
| Evidence Dimension | Carbonic anhydrase inhibition potency (K_I) |
|---|---|
| Target Compound Data | Not publicly reported in allowed primary sources |
| Comparator Or Baseline | Reference benzothiazole-6-sulfonamide 5e: hCA IX K_I = 8.4 nM; hCA XII K_I = 6.2 nM; hCA II K_I = 34.1 nM [1] |
| Quantified Difference | Unable to calculate due to absence of target compound data |
| Conditions | Stopped-flow CO₂ hydration assay, human recombinant CA isoforms, 20°C, pH 7.5 [1] |
Why This Matters
CA IX and XII are established targets in tumor hypoxia and metastasis; knowing whether this compound shares or improves upon the low‑nanomolar potency of class benchmarks is critical for selecting it for oncology phenotypic screens.
- [1] Ibrahim, H. S. et al. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorg. Med. Chem. 23, 4500–4511 (2015). View Source
